Rifamycin, 3-((1-piperidinylimino)methyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

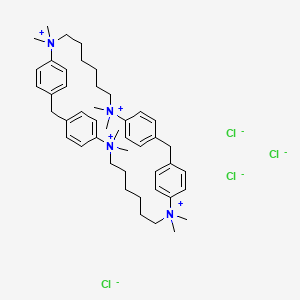

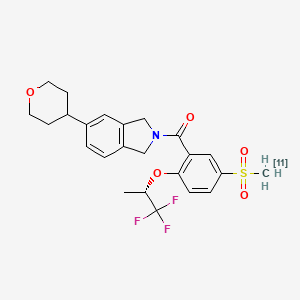

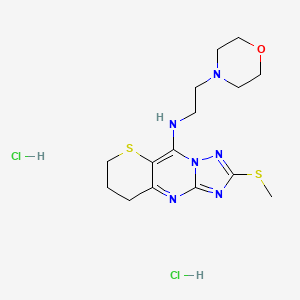

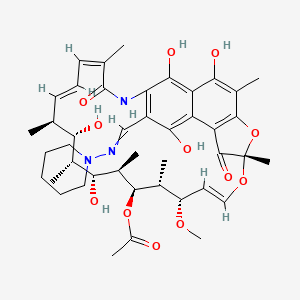

NSC 143448, also known as Rifamycin AF-API, is a semisynthetic antibiotic derived from rifamycin. It is a red powder that is soluble in dimethyl sulfoxide, aqueous acetonitrile, or ethanol. This compound is a selective inhibitor of bacterial DNA-dependent RNA polymerase, making it effective against mycobacteria. It is primarily used in research related to tuberculosis, leprosy, and mycobacterium avium complex infections .

Vorbereitungsmethoden

The preparation of NSC 143448 involves the semisynthetic modification of rifamycin. The process typically includes the following steps:

Isolation of Rifamycin: Rifamycin is isolated from the fermentation broth of .

Chemical Modification: The isolated rifamycin undergoes chemical modifications to produce NSC 143448

Analyse Chemischer Reaktionen

NSC 143448 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its efficacy.

Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new derivatives with enhanced properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of NSC 143448 with modified antibacterial properties .

Wissenschaftliche Forschungsanwendungen

NSC 143448 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and modification of antibiotics.

Biology: Researchers use NSC 143448 to study the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by mycobacteria.

Industry: NSC 143448 is used in the development of new antibiotics and in the study of drug delivery systems.

Wirkmechanismus

NSC 143448 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription process in bacteria, and its inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The molecular targets of NSC 143448 include the beta subunit of RNA polymerase, which is essential for the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

NSC 143448 is unique compared to other similar compounds due to its specific modifications that enhance its antibacterial activity and stability. Similar compounds include:

Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.

Rifabutin: A rifamycin derivative used to treat mycobacterium avium complex infections, with a broader spectrum of activity.

Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.

NSC 143448 stands out due to its specific modifications that provide enhanced activity against certain bacterial strains and improved stability under various conditions .

Eigenschaften

CAS-Nummer |

13292-40-5 |

|---|---|

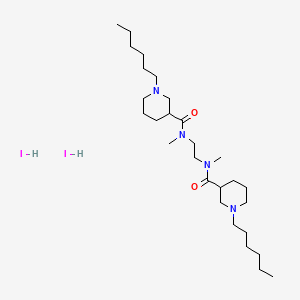

Molekularformel |

C43H57N3O12 |

Molekulargewicht |

807.9 g/mol |

IUPAC-Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-(piperidin-1-yliminomethyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C43H57N3O12/c1-21-14-13-15-22(2)42(54)45-33-28(20-44-46-17-11-10-12-18-46)37(51)30-31(38(33)52)36(50)26(6)40-32(30)41(53)43(8,58-40)56-19-16-29(55-9)23(3)39(57-27(7)47)25(5)35(49)24(4)34(21)48/h13-16,19-21,23-25,29,34-35,39,48-52H,10-12,17-18H2,1-9H3,(H,45,54)/b14-13+,19-16+,22-15-,44-20?/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |

InChI-Schlüssel |

AUAQTSZMQWNWJC-NORBLWHMSA-N |

Isomerische SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCCCC5)/C |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCCCC5)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.